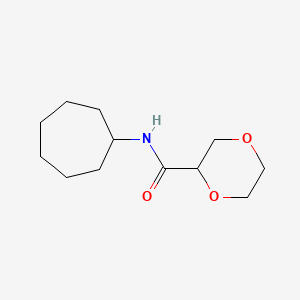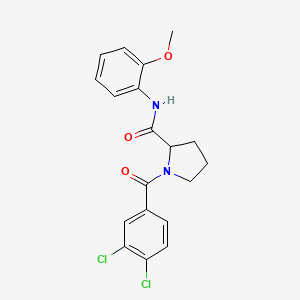
N-cyclohexyl-1,4-dioxane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-1,4-dioxane-2-carboxamide, also known as CTDP-1, is a synthetic compound that has been widely used in scientific research. It belongs to the class of amides, which are organic compounds that contain a carbonyl group (C=O) linked to a nitrogen atom. CTDP-1 has been found to have various biochemical and physiological effects, and its mechanism of action has been extensively studied.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-1,4-dioxane-2-carboxamide is not fully understood, but it is believed to involve the modulation of protein translation in neurons. N-cyclohexyl-1,4-dioxane-2-carboxamide has been found to increase the expression of certain proteins that are involved in synaptic plasticity, such as PSD-95 and GluA1. It may also regulate the activity of specific signaling pathways, such as the mTOR pathway, which is involved in protein synthesis.
Biochemical and Physiological Effects:
In addition to its neuroprotective and synaptic plasticity-enhancing effects, N-cyclohexyl-1,4-dioxane-2-carboxamide has been found to have other biochemical and physiological effects. It can increase the expression of heat shock proteins, which are involved in cellular stress responses. N-cyclohexyl-1,4-dioxane-2-carboxamide has also been shown to regulate the expression of certain ion channels, such as Kv1.1 and Kv1.2, which are involved in neuronal excitability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cyclohexyl-1,4-dioxane-2-carboxamide in lab experiments is that it is a synthetic compound that can be easily obtained and purified. It is also stable and can be stored for long periods of time. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation is that N-cyclohexyl-1,4-dioxane-2-carboxamide may have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on N-cyclohexyl-1,4-dioxane-2-carboxamide. One area of interest is the development of N-cyclohexyl-1,4-dioxane-2-carboxamide-based therapies for neurodegenerative diseases. Another area of research is the elucidation of the mechanism of action of N-cyclohexyl-1,4-dioxane-2-carboxamide, which could lead to the discovery of new therapeutic targets. Additionally, the effects of N-cyclohexyl-1,4-dioxane-2-carboxamide on other physiological systems, such as the cardiovascular and immune systems, could be explored. Finally, the development of new N-cyclohexyl-1,4-dioxane-2-carboxamide analogs with improved pharmacological properties could be pursued.
Métodos De Síntesis
N-cyclohexyl-1,4-dioxane-2-carboxamide can be synthesized by reacting cyclohexylamine with succinic anhydride in the presence of a catalyst such as pyridine. The reaction produces N-cyclohexylsuccinimide, which can be hydrolyzed to form N-cyclohexylsuccinic acid. The acid can then be converted to N-cyclohexyl-1,4-dioxane-2-carboxamide by reacting it with thionyl chloride and then with dimethylamine.
Aplicaciones Científicas De Investigación
N-cyclohexyl-1,4-dioxane-2-carboxamide has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to have neuroprotective effects and can prevent neuronal death caused by oxidative stress, glutamate toxicity, and other factors. N-cyclohexyl-1,4-dioxane-2-carboxamide has also been shown to enhance synaptic plasticity, which is the ability of synapses to change their strength in response to activity. This property makes N-cyclohexyl-1,4-dioxane-2-carboxamide a potential therapeutic agent for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-cyclohexyl-1,4-dioxane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c13-11(10-8-14-6-7-15-10)12-9-4-2-1-3-5-9/h9-10H,1-8H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQSPQNRHAFYQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2COCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-1,4-dioxane-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-[2-(3,5-Dimethylpiperidin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7517639.png)

